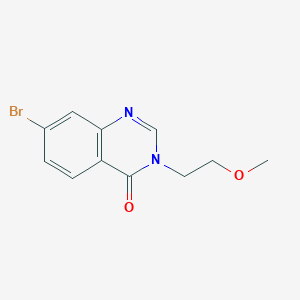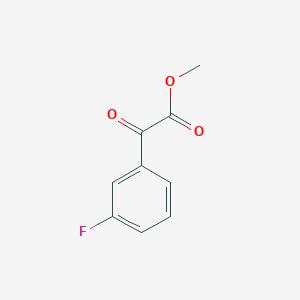
7-Bromo-3-(2-methoxyethyl)-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-3-(2-methoxyethyl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom at the 7th position, a 2-methoxyethyl group at the 3rd position, and a dihydroquinazolinone core structure. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(2-methoxyethyl)-3,4-dihydroquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and 2-bromoacetophenone.
Formation of Intermediate: The initial step involves the condensation of 2-aminobenzamide with 2-bromoacetophenone in the presence of a base, such as sodium hydroxide, to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions, typically using hydrochloric acid, to form the quinazolinone core structure.
Introduction of 2-Methoxyethyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-Bromo-3-(2-methoxyethyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinazolinone derivatives with different oxidation states.
Reduction Reactions: Reduction of the quinazolinone core can lead to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted quinazolinone derivatives with various functional groups at the 7th position.
Oxidation Reactions: Oxidized quinazolinone derivatives with different oxidation states.
Reduction Reactions: Reduced dihydroquinazolinone derivatives.
科学研究应用
7-Bromo-3-(2-methoxyethyl)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: It is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-Bromo-3-(2-methoxyethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biological processes, such as cell proliferation, inflammation, and microbial growth.
相似化合物的比较
Similar Compounds
7-Bromo-3-(6-bromopyridazin-3-yl)-2H-chromen-2-one: This compound shares a similar bromine substitution pattern but has a different core structure.
7-Bromo-3-chloro-1,2-benzothiazole: Another bromine-substituted compound with a different heterocyclic core.
7-Bromo-3,9-dioxo-2,3,4,4a,9,9a-hexahydro-1H-xanthene-9a-carbaldehyde: A bromine-substituted xanthene derivative.
Uniqueness
7-Bromo-3-(2-methoxyethyl)-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern and the presence of the 2-methoxyethyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications compared to other similar compounds.
属性
IUPAC Name |
7-bromo-3-(2-methoxyethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-16-5-4-14-7-13-10-6-8(12)2-3-9(10)11(14)15/h2-3,6-7H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPAFHZIIGITQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














